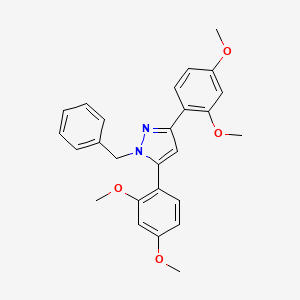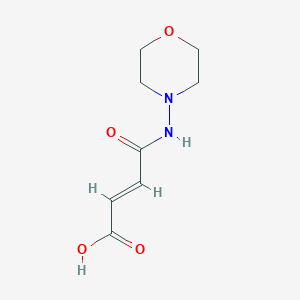![molecular formula C27H22ClN3S B10937247 4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B10937247.png)
4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazole ring, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the thiazole and pyrazole rings. Common reagents used in these reactions include chlorinated aromatic compounds, methyl-substituted phenyl compounds, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as nitro, halogen, or alkyl groups .
Scientific Research Applications
4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-[4-methylphenyl]-1,3-thiazole
- 4-(4-chlorophenyl)-2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole
- 4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C27H22ClN3S |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C27H22ClN3S/c1-17-4-8-21(9-5-17)25-19(3)26(22-10-6-18(2)7-11-22)31(30-25)27-29-24(16-32-27)20-12-14-23(28)15-13-20/h4-16H,1-3H3 |
InChI Key |
TZFXTASZLMFWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937168.png)
![N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937175.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10937178.png)
![5-(5-chlorothiophen-2-yl)-N-[4-(furan-2-yl)butan-2-yl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10937179.png)
![1-methyl-N,N'-bis[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-4,5-dicarboxamide](/img/structure/B10937184.png)
![ethyl 2-{[(4-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10937188.png)
![4-{[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10937197.png)
![3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B10937200.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B10937210.png)
![1-(Naphthalen-2-ylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10937214.png)
![1-(2,4-difluorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10937227.png)


![[4-(3-Methoxybenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10937256.png)
